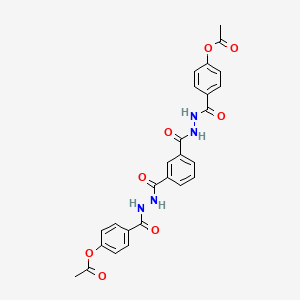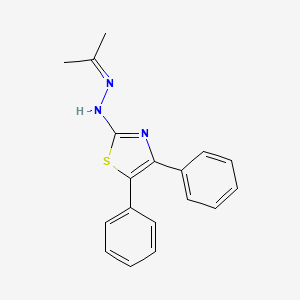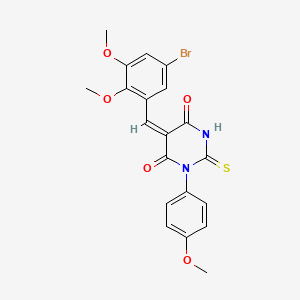
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate, also known as PHCA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It is a derivative of hydrazine, a nitrogen-based organic compound that has long been used as a reagent in organic synthesis. PHCA is a relatively new compound that has gained attention due to its potential as a precursor for the synthesis of novel drugs. In
Mechanism of Action
The mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood. However, it is believed that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate may act as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc. It has also been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have a variety of biochemical and physiological effects. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can inhibit the growth of cancer cells, induce apoptosis, and act as a chelating agent for metal ions. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have antibacterial and antifungal activities. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been reported to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a two-step process. It has been shown to have good chelating properties for metal ions, which makes it useful in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been shown to have a variety of biochemical and physiological effects, which makes it a promising compound for further research. However, there are also some limitations to the use of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in lab experiments. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is insoluble in water, which may limit its use in certain experiments. In addition, 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has not been extensively studied, and its mechanism of action is not well understood.
Future Directions
There are many future directions for research on 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. One area of research could be the synthesis of novel compounds using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate as a precursor. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have potential as a chelating agent for metal ions, and further research could focus on the development of metal-based drugs using 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. Another area of research could be the study of the mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. The exact mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood, and further research could shed light on this process. Additionally, further studies could be conducted to determine the efficacy and safety of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the treatment of various diseases.
Synthesis Methods
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be synthesized using a two-step process. The first step involves the reaction of 1,3-dibromobenzene with hydrazine hydrate to produce 1,3-phenylenedihydrazine. The second step involves the reaction of 1,3-phenylenedihydrazine with diacetyl chloride to produce 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. This method has been reported in the literature and has been used to synthesize 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate in the laboratory.
Scientific Research Applications
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been studied for its potential as a precursor for the synthesis of novel drugs. It has been reported that 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be used to synthesize compounds that have antitumor, antibacterial, and antifungal activities. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has also been studied for its potential as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been shown to have good chelating properties for metal ions such as copper, iron, and zinc.
properties
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)


![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)
![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)

![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)